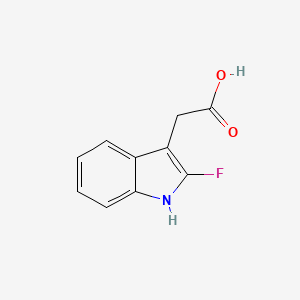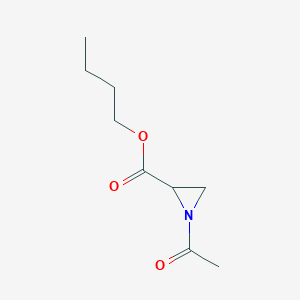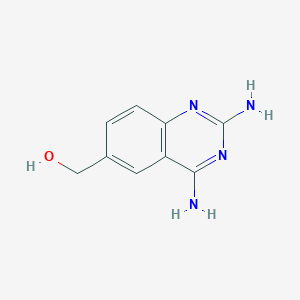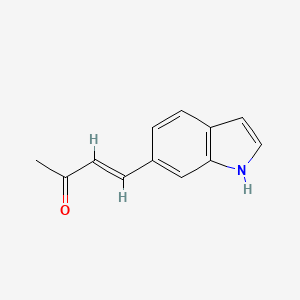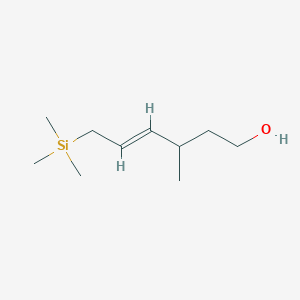
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol is an organic compound with a unique structure that includes a trimethylsilyl group and an enol configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1-butyne and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF). The reaction mixture is cooled to a low temperature, around -78°C, to facilitate the addition of reagents.
Addition of Reagents: Trimethylsilyl chloride is added to the reaction mixture, followed by the addition of a base such as lithium diisopropylamide (LDA) to deprotonate the alkyne and form the desired enol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the enol to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: TBAF in THF at room temperature.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of (E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol involves its interaction with molecular targets through its enol and trimethylsilyl groups. The enol group can participate in hydrogen bonding and nucleophilic attacks, while the trimethylsilyl group can stabilize reactive intermediates and enhance the compound’s lipophilicity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Hexen-1-ol: Similar structure but lacks the trimethylsilyl group.
(Z)-4-Hexen-1-ol: Stereoisomer with a different configuration around the double bond.
3-Hexen-1-ol: Similar backbone but lacks the methyl and trimethylsilyl groups.
Uniqueness
(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol is unique due to the presence of both the enol and trimethylsilyl groups, which confer distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H22OSi |
|---|---|
Molecular Weight |
186.37 g/mol |
IUPAC Name |
(E)-3-methyl-6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h5-6,10-11H,7-9H2,1-4H3/b6-5+ |
InChI Key |
JJMDHKZKCRGMTQ-AATRIKPKSA-N |
Isomeric SMILES |
CC(CCO)/C=C/C[Si](C)(C)C |
Canonical SMILES |
CC(CCO)C=CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



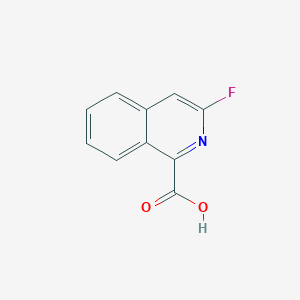
![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)
